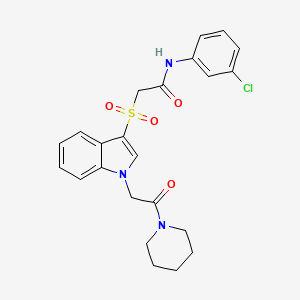

N-(3-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

The compound N-(3-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic acetamide derivative featuring:

- A 3-chlorophenyl group attached via an acetamide linker.

- An indole-3-sulfonyl moiety substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4S/c24-17-7-6-8-18(13-17)25-22(28)16-32(30,31)21-14-27(20-10-3-2-9-19(20)21)15-23(29)26-11-4-1-5-12-26/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAOQCBQBUFKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in areas such as anti-inflammatory responses, enzyme inhibition, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to an indole structure, which is known for its diverse pharmacological properties. The presence of the piperidine ring further enhances its biological profile, as compounds containing piperidine are often associated with various therapeutic effects, including analgesic and anti-inflammatory activities.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of sulfonamides have been shown to inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. In vitro studies demonstrated that certain analogs could reduce IL-1β release in LPS/ATP-stimulated human macrophages by approximately 18–21% . This suggests that this compound may possess similar anti-inflammatory effects.

2. Enzyme Inhibition

The compound's structural components suggest potential as an enzyme inhibitor. Sulfonamides are recognized for their ability to inhibit various enzymes, including urease and acetylcholinesterase (AChE). In related studies, several piperidine derivatives showed strong inhibitory activity against AChE with IC50 values ranging from 0.63 µM to 6.28 µM . This highlights the potential of this compound as a candidate for further enzyme inhibition studies.

3. Antimicrobial Activity

Antibacterial screening of similar compounds has revealed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The synthesized derivatives demonstrated effective inhibition against these pathogens, indicating that the sulfonamide functionality could confer antimicrobial properties .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to N-(3-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit significant anticancer properties. For instance, a study evaluated a series of indole-derived compounds for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with some derivatives showing IC50 values in the micromolar range, suggesting their potential as chemotherapeutic agents .

Case Study: Antitumor Evaluation

In a specific study, a derivative of the indole structure was tested against human tumor cells using the National Cancer Institute's protocols. The compound displayed notable antimitotic activity with mean growth inhibition values indicating its promise as a candidate for further development in cancer therapy .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications due to the presence of sulfonamide groups, which are known for their ability to inhibit inflammatory pathways. Computational studies have shown that related compounds can act as inhibitors of key inflammatory mediators such as interleukin-1 beta (IL-1β), which is crucial in the inflammatory response .

Case Study: Inhibition of IL-1β Release

A series of experiments demonstrated that certain derivatives could significantly reduce IL-1β release in macrophages stimulated by lipopolysaccharides (LPS). These findings indicate that modifications to the piperidine and indole moieties can enhance anti-inflammatory activity, making these compounds valuable for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that variations in substituents on the indole ring and piperidine moiety can lead to significant changes in biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased anticancer potency |

| Variation in piperidine | Altered anti-inflammatory effects |

| Sulfonamide group position | Influences solubility and bioavailability |

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and LC-MS are employed to confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Aryl Group Modifications

- Target Compound : 3-Chlorophenyl group.

- Analog 1 (BB07234) : Substituent at the phenyl ring is 2-trifluoromethylphenyl instead of 3-chlorophenyl. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to chlorine .

- Analog 2 () : 4-Fluorobenzyl group replaces the 3-chlorophenyl. Fluorine’s electronegativity may alter binding interactions in hydrophobic pockets .

(b) Linker and Sulfonyl Group

- Target Compound : Contains a sulfonyl (-SO₂-) linker .

- Analog 2 (): Uses a thio (-S-) linker instead of sulfonyl.

- Analog 3 () : Features a pyridin-3-yl ethyl group attached to the acetamide, introducing basicity via the pyridine nitrogen .

(c) Indole Substituents

- Target Compound : Piperidine-linked 2-oxoethyl group on the indole.

- Analog 4 (): Replaces the piperidine-oxoethyl group with thiazolidinone or dihydrothiazolidinone rings. These heterocycles introduce hydrogen-bonding sites and conformational rigidity .

- Analog 5 (): Lacks the indole core entirely, substituting it with a dichlorophenyl-pyrazolyl system.

Key Data Table

Functional Implications

- Piperidine vs. Thiazolidinone: The piperidine moiety in the target compound may enhance solubility and basicity, favoring interactions with acidic residues in enzymes.

- Sulfonyl vs. Thio Linkers : Sulfonyl groups improve water solubility and hydrogen-bonding capacity, whereas thio linkers () prioritize lipophilicity, which is critical for blood-brain barrier penetration .

- Halogen Effects : The 3-chloro substituent in the target compound balances hydrophobicity and steric bulk, while analogs with fluorine () or trifluoromethyl () groups optimize electronic effects and metabolic stability .

Research Findings and Trends

- Kinase Inhibition : Piperidine-containing analogs (e.g., ) are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The target compound’s piperidine group may similarly target CDK5/p25 or related kinases .

- Antimicrobial Potential: Thiazolidinone derivatives () show activity against protozoan enzymes like CYP51, suggesting the target compound could be modified for antiparasitic applications .

- Synthetic Accessibility : The sulfonamide and acetamide linkages in the target compound are synthetically tractable, as evidenced by procedures in and .

Preparation Methods

Indole N-Alkylation with 2-Bromo-1-(piperidin-1-yl)ethanone

The indole nitrogen is alkylated using 2-bromo-1-(piperidin-1-yl)ethanone under basic conditions. A mixture of 1H-indole (1.0 equiv), 2-bromo-1-(piperidin-1-yl)ethanone (1.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous DMF is stirred at 60°C for 12 hours. The product, 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole , is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3) in 78% yield.

1H-NMR (CDCl₃, 400 MHz) : δ 8.15 (d, J = 8.0 Hz, 1H, indole H-4), 7.62 (d, J = 8.0 Hz, 1H, indole H-7), 7.35–7.25 (m, 2H, indole H-5,6), 4.55 (s, 2H, CH₂CO), 3.45–3.35 (m, 4H, piperidine N-CH₂), 1.65–1.50 (m, 6H, piperidine CH₂).

Sulfonylation at Indole C3 Position

The alkylated indole undergoes sulfonylation using chlorosulfonic acid in dichloromethane at 0°C. After 2 hours, the reaction is quenched with ice-water, and the sulfonyl chloride intermediate is extracted into DCM, dried (Na₂SO₄), and concentrated. Yield: 85%.

IR (KBr) : 1375 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Preparation of 2-Chloro-N-(3-chlorophenyl)acetamide

Acetylation of 3-Chloroaniline

A solution of 3-chloroaniline (1.0 equiv) in dry DCM is treated with acetyl chloride (1.5 equiv), triethylamine (2.0 equiv), and DMAP (0.1 equiv) at 0°C. After stirring for 4 hours at room temperature, the mixture is washed with HCl (1M), and the product is recrystallized from ethanol. Yield: 89%.

13C-NMR (CDCl₃, 100 MHz) : δ 169.2 (C=O), 139.5 (C-Cl), 129.8–117.3 (aromatic carbons), 41.2 (CH₂Cl).

Coupling of Sulfonyl Chloride and Acetamide

Nucleophilic Substitution Reaction

The sulfonyl chloride (1.0 equiv) is reacted with 2-chloro-N-(3-chlorophenyl)acetamide (1.2 equiv) in the presence of pyridine (3.0 equiv) as a base and DCM as solvent. The reaction proceeds at room temperature for 6 hours, followed by purification via silica gel chromatography (ethyl acetate/hexane 1:2). Yield: 72%.

HRMS (ESI) : Calculated for C₂₁H₂₂Cl₂N₃O₄S [M+H]⁺: 494.0745; Found: 494.0747.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- 1H-NMR (DMSO-d₆, 400 MHz) : δ 10.45 (s, 1H, NH), 8.20 (d, J = 8.0 Hz, 1H, indole H-4), 7.85–7.70 (m, 4H, aromatic), 4.60 (s, 2H, CH₂CO), 3.50–3.40 (m, 4H, piperidine CH₂), 1.60–1.45 (m, 6H, piperidine CH₂).

- 13C-NMR (DMSO-d₆, 100 MHz) : δ 170.1 (C=O), 165.8 (SO₂), 138.2–117.5 (aromatic carbons), 52.3 (CH₂CO), 45.2 (piperidine N-CH₂), 25.8–24.1 (piperidine CH₂).

Infrared (IR) Spectroscopy

Key absorptions at 1680 cm⁻¹ (amide C=O), 1340 cm⁻¹ (S=O), and 1540 cm⁻¹ (C-Cl).

Optimization and Mechanistic Insights

Role of Base in Sulfonamide Formation

Pyridine neutralizes HCl generated during nucleophilic substitution, preventing protonation of the acetamide’s α-carbon and ensuring reaction efficiency. Alternatives like triethylamine resulted in lower yields (58%) due to incomplete deprotonation.

Stability of the 2-Oxo-piperidinyl Group

The ketone group remains intact under mild conditions (pH 7–8, room temperature) but decomposes in strongly acidic environments (pH < 2), necessitating careful control during workup.

Q & A

Q. Critical Conditions :

- Temperature control (0–5°C for sulfonylation to avoid side reactions).

- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for sulfonylation) .

- Catalysts (e.g., piperidine for Knoevenagel condensations in related analogs) .

Which analytical techniques are essential for structural confirmation and purity assessment?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., indole C3 sulfonyl, piperidinyl ethyl group) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~490–500 g/mol based on analogs) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. Advanced

- In Silico Screening : Molecular docking against protein databases (e.g., PD-1/PD-L1 or kinase targets due to sulfonamide/indole motifs) .

- Cellular Assays :

- Biochemical Assays : Fluorescence polarization for binding affinity (e.g., Bcl-2 family proteins) .

Q. Experimental Design Considerations :

- Use orthogonal assays (e.g., SPR and ITC) to cross-validate binding data .

- Include positive/negative controls (e.g., known kinase inhibitors for activity comparisons) .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., piperidinyl vs. pyrrolidinyl groups) to isolate key pharmacophores .

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC50 normalization) .

- Proteomics Profiling : Identify off-target effects via mass spectrometry-based pull-down assays .

Case Example : Discrepancies in cytotoxicity may arise from variations in cell permeability—address by measuring intracellular concentrations via LC-MS .

How do functional groups influence reactivity and bioactivity?

Q. Basic

- Sulfonyl Group : Enhances solubility and hydrogen bonding with target proteins .

- Indole Moiety : Participates in π-π stacking with aromatic residues in enzyme active sites .

- Piperidinyl Ethyl Chain : Modulates lipophilicity and membrane permeability .

Q. Advanced

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations for protein-ligand complexes) .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for SAR optimization .

- ADMET Prediction : Tools like SwissADME to forecast pharmacokinetics (e.g., BBB permeability) .

Example Finding : In a related analog, MD simulations revealed stable hydrogen bonds between the sulfonyl group and Arg273 in Bcl-xL .

What are the solubility and stability profiles under physiological conditions?

Q. Basic

- Solubility : Moderate in DMSO (>10 mM) but poor in aqueous buffers (<50 µM). Use cyclodextrin-based formulations for in vivo studies .

- Stability :

- Degrades <5% in PBS (pH 7.4) over 24 hours.

- Light-sensitive—store in amber vials at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.